molecular formula C14H12N6OS B3010192 N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097926-55-9

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B3010192
CAS No.: 2097926-55-9
M. Wt: 312.35
InChI Key: JEVYHRCVSCOKAF-UHFFFAOYSA-N
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Description

“N-[1-(2,1,3-Benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a heterocyclic compound featuring a pyridazin-3-amine core linked to a benzothiadiazole moiety via an azetidine ring. The benzothiadiazole group (a sulfur- and nitrogen-containing bicyclic system) confers electron-deficient aromatic characteristics, which may enhance binding interactions with biological targets through π-π stacking or dipole interactions. The pyridazine scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or enzyme modulation .

For example, pyridazin-3-amine derivatives with fluorophenyl or imidazole substituents have demonstrated potent GSM activity in preclinical studies .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c21-14(9-3-4-11-12(6-9)19-22-18-11)20-7-10(8-20)16-13-2-1-5-15-17-13/h1-6,10H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVYHRCVSCOKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a benzothiadiazole moiety, an azetidine ring, and a pyridazine structure. These elements contribute to its diverse pharmacological properties, particularly in the areas of anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may inhibit specific enzymes or receptors, thereby modulating their activity. For instance, compounds with similar structures have been shown to activate procaspase-3, leading to apoptosis in cancer cells by converting procaspase-3 into active caspase-3 .

Anticancer Activity

Studies have demonstrated that derivatives of benzothiadiazole exhibit significant anticancer effects. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines such as U937 and MCF-7. The mechanism often involves the activation of caspases, which are crucial for executing programmed cell death.

Table 1: Caspase Activation Activity of Related Compounds

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

This table highlights the comparative efficacy of various compounds in activating caspase-3, with compounds 8j and 8k showing remarkable activity similar to the positive control PAC-1 .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Compounds derived from benzothiadiazole structures have shown promising results against a range of bacterial strains. The presence of specific functional groups appears to enhance their antimicrobial efficacy by disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Case Studies

A series of studies have focused on the synthesis and biological evaluation of benzothiadiazole derivatives. One notable study identified several derivatives that displayed selective anticancer activity against various cancer cell lines while maintaining low toxicity profiles. The structure–activity relationship (SAR) analysis indicated that modifications in the benzothiadiazole moiety significantly influenced the biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogs

Compound Name / ID Core Structure Key Substituents Biological Activity Notable Properties
Target Compound Pyridazin-3-amine Benzothiadiazole-carbonyl-azetidine Not explicitly reported (inferred) High rigidity, electron-deficient core
BPN-15606 (Compound 1) Pyridazin-3-amine 4-Fluorophenyl, methylimidazole-pyridine γ-Secretase modulation (IC₅₀: 6 nM) High potency, moderate solubility
779690 (Compound 3) Pyridazin-3-amine 2,4,6-Trifluorophenyl, methylimidazole γ-Secretase modulation (IC₅₀: 3 nM) Enhanced lipophilicity, CNS penetration
N-(Benzo[d][1,3]dioxol-5-ylmethyl) analog Imidazo[1,2-b]pyridazin-6-amine Benzo-1,3-dioxole, pyridin-3-yl Kinase inhibition (unspecified) Electron-rich core, moderate solubility

Key Insights

Core Scaffold Differences :

  • The target compound uses a pyridazin-3-amine core, similar to GSM compounds in , but replaces fluorophenyl groups with a benzothiadiazole-carbonyl-azetidine chain. This substitution likely alters target selectivity due to the benzothiadiazole’s electron-withdrawing nature, which may favor interactions with cysteine-rich enzymatic pockets .
  • The imidazo[1,2-b]pyridazin-6-amine analog () features a fused imidazole-pyridazine system, increasing planarity and rigidity compared to the target compound’s simpler pyridazine core. This could enhance binding affinity but reduce solubility .

Substituent Effects: BPN-15606 and 779690 () employ fluorophenyl and methylimidazole groups, which improve γ-secretase binding via hydrophobic and hydrogen-bonding interactions. The target compound’s benzothiadiazole may mimic these effects but with distinct electronic properties .

Biological Activity: GSM compounds () exhibit nanomolar IC₅₀ values, suggesting high potency. The target compound’s lack of fluorophenyl groups might reduce γ-secretase affinity but could shift activity toward other targets, such as kinases or phosphodiesterases . The benzo-1,3-dioxole analog () highlights the role of electron-donating substituents in kinase inhibition, contrasting with the target’s electron-deficient benzothiadiazole .

Physicochemical Properties :

  • The benzothiadiazole moiety may lower solubility compared to benzo-1,3-dioxole or fluorophenyl groups due to reduced polarity. However, the azetidine’s small ring size could mitigate this by improving crystallinity .

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